Azocyclotin

Catalog No.
S584145
CAS No.
41083-11-8
M.F
C20H35N3Sn
M. Wt
436.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azocyclotin

CAS Number

41083-11-8

Product Name

Azocyclotin

IUPAC Name

tricyclohexyl(1,2,4-triazol-1-yl)stannane

Molecular Formula

C20H35N3Sn

Molecular Weight

436.2 g/mol

InChI

InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1

InChI Key

ONHBDDJJTDTLIR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4

solubility

In isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °C).
In water, 0.12 mg/l @ 20 °C.

Synonyms

1-(Tricyclohexylstannyl)-1H-1,2,4-triazole; BAY-BUE 1452; Caligur 500SC; Peropal; Tricyclotin;

Canonical SMILES

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.C1=NN=C[N-]1

Application in Environmental Earth Sciences

Specific Scientific Field: Environmental Earth Sciences

Summary of the Application: Azocyclotin is commonly used in mite control as an organotin pesticide. These compounds are highly harmful to the aquatic ecosystem and supposedly mobile in the soil .

Methods of Application or Experimental Procedures: A new high-performance liquid chromatography method with photodiode array detection was developed for quality assurance and quality control and environmental performance assessment purposes . Hysteresis index (HI) and mobilization factor were determined from sorption/desorption in sandy and clayey soils to assess mobility and environmental risk .

Results or Outcomes: Azocyclotin showed greater mobility, 23% and 19%, and HI of − 0.15 and 7.8 × 10^(-4) for clayey and sandy soil samples, respectively . Although cyhexatin was practically immobile for both soil samples, it can be mobilized as an azocyclotin metabolite, increasing the environmental impact and risk for agricultural uses .

Application in Toxicology

Specific Scientific Field: Toxicology

Summary of the Application: Azocyclotin has been studied for its ability to produce potential embryotoxic and teratogenic effects after oral and dermal application to rabbits .

Methods of Application or Experimental Procedures: In an oral range finding study, artificially inseminated New Zealand White rabbits received varying doses of Azocyclotin by gavage on days 6-18 of pregnancy .

Results or Outcomes: Decreased body weight gain was observed at 1 mg/kg bw/day, and slightly reduced at 0.3 mg/kg bw/day. Abortions (2) were observed at 1 mg/kg bw/day in animals which showed evidence of gastrointestinal tract disturbances .

  • Compound: Azocyclotin (also known as Peropal or BAY BUE 1452) [, ]
  • Origin: Synthetic compound developed for use as a pesticide [].
  • Significance: Primarily studied for its effectiveness as an acaricide for agricultural applications [].

Molecular Structure Analysis

  • Chemical formula: C20H35N3Sn []
  • Key features:
    • Azocyclotin belongs to the class of triazoles, containing a 1,2,4-triazole ring structure with a tricyclohexylstannyl group attached [].
    • The tricyclohexyl group provides lipophilic character, allowing the compound to penetrate the waxy layer of mites [].
    • Tin is the central element, bonded to the triazole ring and the three cyclohexyl groups.

Chemical Reactions Analysis

  • Synthesis: Detailed information on the specific synthesis of Azocyclotin is not readily available in the public domain. However, research suggests it likely involves the reaction of a tricyclohexyltin precursor with a triazole derivative [].
  • Decomposition: Azocyclotin is likely to decompose under high temperatures or strong oxidizing conditions. Specific decomposition products and mechanisms are not documented in publicly available sources.
  • Other Reactions: As an acaricide, Azocyclotin likely interacts with specific biological molecules within mites, disrupting their vital functions. However, the detailed mechanisms of these interactions are not well-understood and require further research.

Physical And Chemical Properties Analysis

  • Melting point: 218.8°C []
  • Boiling point: No data available. Azocyclotin likely decomposes before reaching a boiling point due to its organic nature.
  • Solubility:
    • In water: < 0.25 mg/kg [] (practically insoluble)
    • Soluble in organic solvents like isopropanol, toluene, and methylene chloride [].
  • Stability: Stable under normal storage conditions [].
  • Other properties: Data on additional properties like vapor pressure, flammability, and reactivity are not publicly available.

The exact mechanism by which Azocyclotin kills mites is not fully elucidated. However, research suggests it might disrupt the mitochondrial electron transport chain within mites, ultimately leading to cell death [].

  • Toxicity: Azocyclotin is considered moderately toxic [].
  • Hazards:
    • Due to its organotin nature, Azocyclotin may exhibit similar toxicities as other organotin compounds, which can affect the nervous system and immune system [].
    • Specific data on its carcinogenicity, mutagenicity, or ecotoxicity is limited and requires further investigation.
  • Safety precautions: As with any pesticide, it's crucial to handle Azocyclotin with proper personal protective equipment and follow recommended safety guidelines during use and disposal [].

Please note:

  • Information on the chemical reactions and mechanism of action is limited and requires further research.
  • Data on some safety aspects like carcinogenicity and ecotoxicity is not readily available.

Azocyclotin undergoes hydrolysis in aquatic environments, rapidly breaking down into cyhexatin, another organotin compound. This transformation occurs quickly at various pH levels (5, 7, and 9), indicating that azocyclotin can be unstable in water . The primary mode of action of azocyclotin is through the inhibition of mitochondrial ATP synthase, affecting oxidative phosphorylation processes in target organisms .

Azocyclotin exhibits high toxicity to fish and aquatic invertebrates while being moderately toxic to birds and honeybees. It has been shown to cause significant alterations in gene transcription related to the hypothalamic-pituitary-gonad axis in various species, potentially leading to reproductive issues . Additionally, exposure to azocyclotin can result in elevated serum alkaline phosphatase activity and blood urea nitrogen levels in mammals, indicating liver and kidney stress .

The synthesis of azocyclotin typically involves the reaction of tricyclohexylstannyl chloride with 1,2,4-triazole derivatives. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to ensure optimal yields. Specific methodologies may vary but generally focus on achieving high purity through careful purification processes post-synthesis .

Studies have shown that azocyclotin can interact with various biological systems, leading to significant physiological changes. For instance, its impact on the endocrine system has been documented, where it disrupts normal hormonal functions by altering gene expression related to reproductive health . Furthermore, the compound's high toxicity necessitates careful handling and consideration of its environmental impact when applied in agricultural practices.

Azocyclotin shares similarities with several other organotin compounds used for pest control. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureToxicity LevelPrimary Use
AzocyclotinTriazole with stannyl groupHighly toxic to aquatic lifeAcaricide
CyhexatinTriazole derivativeModerately toxicAcaricide
TributyltinButyl groups attachedExtremely toxicAntifouling agent
TriphenyltinPhenyl groups attachedVery high toxicityFungicide

Azocyclotin is unique due to its specific structural configuration as a triazole derivative with a tricyclohexylstannyl group, which differentiates it from other organotins like tributyltin and triphenyltin that possess different substituents and applications. Its specific mechanism of action targeting mitochondrial functions also sets it apart from other compounds within this class .

Color/Form

Colorless crystals

LogP

log Kow = 5.30

Melting Point

210 °C (decomposes)

UNII

V4YRQ367KE

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.5X10-13 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

41083-11-8

Wikipedia

Azocyclotin

Use Classification

Agrochemicals -> Acaricides
Acaricides

General Manufacturing Information

Not registered for use in U.S.

Dates

Last modified: 08-15-2023

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